molecular formula C5H11NO3 B2716550 Ethyl 2-amino-3-hydroxypropanoate CAS No. 26348-61-8; 39978-59-1; 4117-31-1

Ethyl 2-amino-3-hydroxypropanoate

Cat. No.: B2716550
CAS No.: 26348-61-8; 39978-59-1; 4117-31-1
M. Wt: 133.147
InChI Key: GKCXXDSWWDWUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-hydroxypropanoate, commonly referred to as L-serine ethyl ester hydrochloride (CAS 26348-61-8), is an ester derivative of the amino acid L-serine. Its molecular formula is C₅H₁₁NO₃·HCl, with a molecular weight of 169.61 g/mol . Key properties include:

  • Melting point: 130–132°C
  • Optical rotation: −4.4° (c=4 in water)
  • Hygroscopicity: Requires storage at −20°C to prevent degradation .

Synthesis: Produced via esterification of L-serine with thionyl chloride in methanol, yielding >99% purity . It serves as a critical intermediate in peptide synthesis and pharmaceutical research, particularly for introducing serine residues into bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCXXDSWWDWUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Amino Acid Ester Derivatives

The following table compares ethyl 2-amino-3-hydroxypropanoate with other amino acid esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
This compound hydrochloride C₅H₁₂ClNO₃ 169.61 130–132 Peptide synthesis, CNS drug candidates
Methyl (2S)-2-amino-3-hydroxypropanoate hydrochloride C₄H₁₀ClNO₃ 155.58 163 Antitubercular agent intermediates
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₅Cl₂NO₃ 296.15 Not reported Antimicrobial research

Key Differences :

  • Solubility and Reactivity: Methyl esters (e.g., C₄H₁₀ClNO₃) exhibit higher polarity than ethyl esters, influencing their solubility in organic solvents .

Keto-Esters and Aromatic Derivatives

Compounds with keto or aromatic groups exhibit distinct reactivity and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Features References
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate C₁₉H₂₁NO₃ 311.15 82–84 51% White solid; multi-component synthesis
Ethyl 2-amino-3-(3-(benzyloxy)phenyl)propanoate C₁₈H₂₁NO₃ 299.37 Not reported Not reported Intermediate for heterocyclic compounds

Key Observations :

  • Synthetic Complexity: Keto-esters like C₁₉H₂₁NO₃ require multi-step reactions with moderate yields (~51%), limiting scalability compared to serine esters .
  • Aromatic Functionalization: Benzyloxy or phenyl groups (e.g., C₁₈H₂₁NO₃) introduce steric bulk, affecting reaction kinetics in heterocycle formation .

N-Substituted Derivatives

N-substitution modulates pharmacological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Applications References
Ethyl N-benzyl-R(+)-2-amino-3-hydroxypropanoate C₁₂H₁₇NO₃ 239.27 Benzyl group at N-position CNS disorder therapeutics
Ethyl R(+)-N-(3-phenylpropyl)-2-amino-3-hydroxypropanoate C₁₄H₂₁NO₃ 275.32 Phenylpropyl chain at N-position Glycinergic receptor modulation

Functional Impact :

  • CNS Targeting : Benzyl or phenylpropyl groups enhance blood-brain barrier penetration, making these derivatives candidates for neurological drugs .
  • Stability : N-substitution reduces hygroscopicity compared to the parent hydrochloride salt .

Critical Analysis of Structural and Functional Variations

  • Ester Group Influence : Ethyl esters generally offer better lipid solubility than methyl esters, favoring drug delivery .
  • Substituent Effects :
    • Chlorophenyl Groups : Increase antimicrobial activity but may raise toxicity concerns .
    • Aromatic/Keto Groups : Enhance π-π stacking interactions in heterocyclic synthesis but complicate purification .
  • Salt vs. Free Base : Hydrochloride salts (e.g., CAS 26348-61-8) improve stability and crystallinity, critical for pharmaceutical formulations .

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